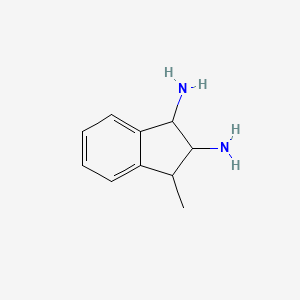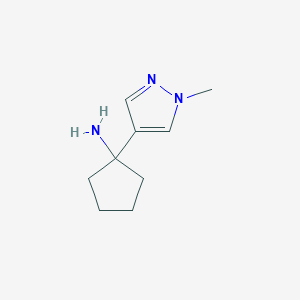
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is an organic compound with a bicyclic structure It is a derivative of indene, characterized by the presence of two amine groups at the 1 and 2 positions and a methyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine typically involves the reduction of corresponding nitro or imine derivatives. One common method is the catalytic hydrogenation of 3-Methyl-2,3-dihydro-1H-indene-1,2-dinitro compound using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as 3-Methyl-2,3-dihydro-1H-indene. The process includes nitration, reduction, and purification steps to obtain the desired diamine compound with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro or imine derivatives to the diamine compound.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of imine or nitroso derivatives.
Reduction: Formation of the diamine compound.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, altering the redox state of the cellular environment.
類似化合物との比較
2-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the diamine functionality.
1,3,3-Trimethyl-1-phenylindane: Contains additional methyl and phenyl groups, leading to different chemical properties.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group, providing different reactivity and applications.
Uniqueness: 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is unique due to the presence of two amine groups, which provide versatile reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
738530-64-8 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
3-methyl-2,3-dihydro-1H-indene-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10H,11-12H2,1H3 |
InChIキー |
SFNDECOFAHQSIF-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C2=CC=CC=C12)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)








![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)


![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
